
Chuangximycin sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chuangximycin sodium is an antibiotic compound isolated from the bacterium Actinoplanes tsinanensis. It was discovered in the 1970s and is known for its unique indole-dihydrothiopyran heterocyclic skeleton. This compound exhibits significant antibacterial activity and has shown efficacy in both in vitro and in vivo models .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The biosynthesis of chuangximycin sodium involves a series of enzymatic reactions. The key steps include the formation of the indole-dihydrothiopyran skeleton and the incorporation of sulfur into the molecule. The biosynthetic gene cluster responsible for this compound production has been identified and characterized .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Actinoplanes tsinanensis under controlled conditions. The fermentation broth is then processed to isolate and purify the antibiotic compound. Advances in synthetic biology and combinatorial biosynthesis have also paved the way for the production of novel chuangximycin derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Chuangximycin sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the indole-dihydrothiopyran skeleton.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties. These derivatives are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Chuangximycin sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying sulfur incorporation in natural products.
Biology: The compound is studied for its antibacterial activity and its mechanism of action against bacterial pathogens.
Medicine: this compound is being investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: The compound’s unique structure makes it a valuable candidate for the development of new antibiotics and other therapeutic agents
Mécanisme D'action
Chuangximycin sodium exerts its antibacterial effects by inhibiting bacterial tryptophanyl-tRNA synthetase. This enzyme is essential for protein synthesis in bacteria, and its inhibition leads to the disruption of bacterial growth and replication. The compound’s unique indole-dihydrothiopyran skeleton plays a crucial role in its binding to the enzyme and its subsequent inhibitory activity .
Comparaison Avec Des Composés Similaires
Chuangximycin sodium is unique due to its indole-dihydrothiopyran heterocyclic skeleton. Similar compounds include:
Indolmycin: Another indole alkaloid antibiotic that inhibits tryptophanyl-tRNA synthetase.
Thiostrepton: A sulfur-containing antibiotic with a different mechanism of action.
Lincosamides: A class of antibiotics that also target bacterial protein synthesis but through different molecular pathways.
This compound stands out due to its specific inhibition of tryptophanyl-tRNA synthetase and its potential for the development of novel antibacterial agents .
Propriétés
Numéro CAS |
102419-73-8 |
|---|---|
Formule moléculaire |
C12H10NNaO3S |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
sodium;sulfanyl 5-methyl-7-oxa-2-azanidatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylate |
InChI |
InChI=1S/C12H10NO3S.Na/c1-6-7-5-13-8-3-2-4-9(10(7)8)15-11(6)12(14)16-17;/h2-6,11,17H,1H3;/q-1;+1 |
Clé InChI |
UBHAHHJGTOJRIY-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OC2=CC=CC3=C2C1=C[N-]3)C(=O)OS.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene](/img/structure/B14327835.png)
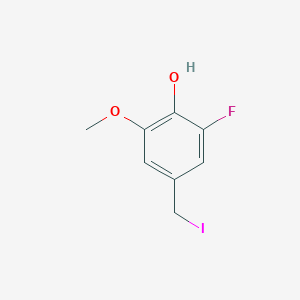
![3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid](/img/structure/B14327842.png)
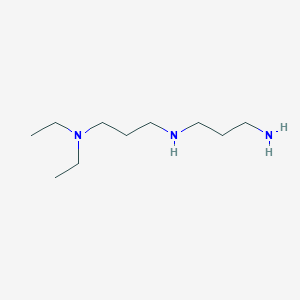
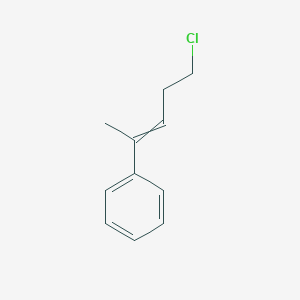

![1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane](/img/structure/B14327873.png)
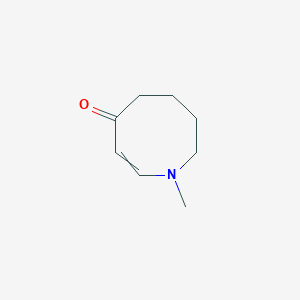

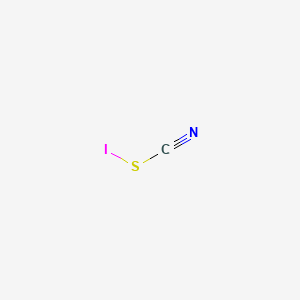
![4,4'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14327915.png)
![2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile](/img/structure/B14327923.png)

